3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Overview
Description
The compound “3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole” is an organic compound based on its structure. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . The compound also contains a chloromethyl group (-CH2Cl) and a 3,4-dimethoxyphenylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization . For example, 1,2,4-oxadiazoles can be synthesized from carboxylic acids and amidoximes .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the 1,2,4-oxadiazole ring, along with the chloromethyl and 3,4-dimethoxyphenylmethyl groups attached at the 3rd and 5th positions of the ring, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound more reactive .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The 1,3,4-oxadiazole derivative, specifically 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, has been investigated for its potential antimicrobial and anti-proliferative activities. This compound, through modification into N-Mannich bases, has displayed significant inhibitory activities against both Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Furthermore, its derivatives have shown promising anti-proliferative activity against a range of human cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. These findings suggest the therapeutic potential of 1,3,4-oxadiazole derivatives in antimicrobial and cancer treatment applications (L. H. Al-Wahaibi et al., 2021).
Synthesis and Chemical Properties
The synthesis and investigation of the chemical properties of 1,2,4-oxadiazoles, including those similar to 3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole, have been extensively studied. These compounds are of interest in various pharmaceutical and agrochemical products due to their diverse applications. Research has demonstrated convenient synthesis methods for 3-trichloromethyl-1,2,4oxadiazoles from precursors like trichoroacetoamidoxime, showcasing the versatility and potential of oxadiazole derivatives in chemical synthesis and product development (L. C. Bretanha et al., 2009).
Material Science Applications
Polymeric materials incorporating 1,3,4-oxadiazole units, such as those related to this compound, have been developed for their high thermal stability and potential in advanced material applications. These polymers exhibit good solubility in organic solvents and can form smooth, pinhole-free coatings, indicating their suitability for use in various industrial and technological applications. The high thermal stability and favorable material properties highlight the utility of oxadiazole derivatives in the development of new materials (E. Hamciuc et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-9-4-3-8(5-10(9)17-2)6-12-14-11(7-13)15-18-12/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPHIBXUJWNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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